molecular formula C15H11NO4 B14273474 5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid CAS No. 144206-01-9

5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid

Cat. No.: B14273474
CAS No.: 144206-01-9
M. Wt: 269.25 g/mol
InChI Key: VYWSBALYCHBSIF-UHFFFAOYSA-N
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Description

5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a benzylideneamino group and two carboxylic acid groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid typically involves the condensation reaction between benzylideneamine and benzene-1,3-dicarboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base (benzylideneamino group). The reaction conditions may vary, but common methods include:

    Acidic Conditions: Using hydrochloric acid or sulfuric acid as a catalyst.

    Basic Conditions: Using sodium hydroxide or potassium hydroxide as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce any by-products formed during the reaction.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation Products: Quinones or carboxylic acid derivatives.

    Reduction Products: Amines or reduced aromatic compounds.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers or metal-organic frameworks (MOFs) for advanced material applications.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions.

    Drug Development:

Medicine:

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry:

    Polymer Production: Used as a monomer or cross-linking agent in the synthesis of high-performance polymers.

    Dye and Pigment Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The carboxylic acid groups can participate in acid-base reactions, further modulating the compound’s biological activity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.

Comparison with Similar Compounds

    Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Shares the same dicarboxylic acid structure but lacks the benzylideneamino group.

    Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar dicarboxylic acid structure with carboxyl groups at different positions.

    Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Another isomer with carboxyl groups at the 1 and 4 positions.

Uniqueness: 5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This group allows for additional interactions and reactivity compared to its isomeric counterparts, making it valuable for specialized applications in research and industry.

Properties

CAS No.

144206-01-9

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5-(benzylideneamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H11NO4/c17-14(18)11-6-12(15(19)20)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-9H,(H,17,18)(H,19,20)

InChI Key

VYWSBALYCHBSIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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